molecular formula C10H10N2O B13577085 4-Methoxyquinolin-6-amine

4-Methoxyquinolin-6-amine

Cat. No.: B13577085
M. Wt: 174.20 g/mol
InChI Key: ZIFHCZKTROKMIO-UHFFFAOYSA-N
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Description

4-Methoxyquinolin-6-amine: is a heterocyclic aromatic compound with the molecular formula C10H10N2O. It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds. The presence of both methoxy and amine groups in its structure makes it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxyquinolin-6-amine can be synthesized through several methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent reactions to introduce the methoxy and amine groups . Another method involves the use of transition metal-catalyzed reactions, which can provide high yields and selectivity .

Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are commonly used . These methods not only improve the efficiency of the synthesis but also reduce the production of hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxyquinolin-6-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

4-Methoxyquinolin-6-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyquinolin-6-amine involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways. For example, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in Plasmodium parasites . The compound’s antimicrobial properties are due to its ability to disrupt bacterial cell membranes and inhibit protein synthesis .

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

4-methoxyquinolin-6-amine

InChI

InChI=1S/C10H10N2O/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,11H2,1H3

InChI Key

ZIFHCZKTROKMIO-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1)N

Origin of Product

United States

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